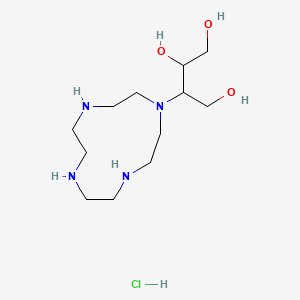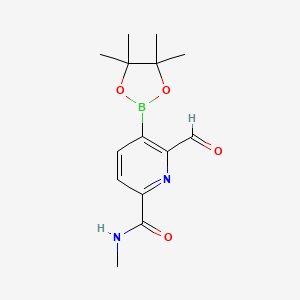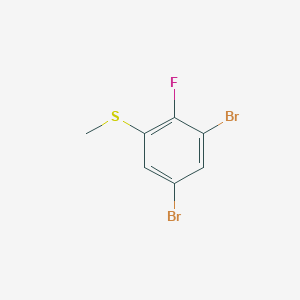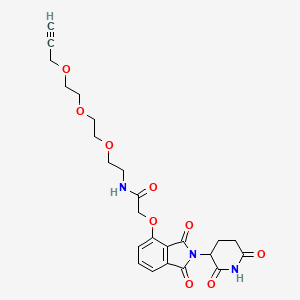![molecular formula C34H45Br2N5S3 B14770708 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic compound that contains a DPP (diketopyrrolopyrrole) moiety. This compound is known for its applications in organic semiconductors, particularly in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene typically involves the Stille Coupling polymerization method. This method uses 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and 5,5’-di(thiophen-2-yl)-2,2’-biselenophene as starting materials .
Industrial Production Methods: Industrial production of this compound involves high-purity monomer synthesis, which is crucial for optimizing the performance of organic semiconductors. The process ensures that the compound has a purity of over 98%, which is essential for its application in OFETs and OPVs .
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include bromine, thiophene, and various catalysts that facilitate the Stille Coupling polymerization. The reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are high-mobility p-type polymers, which are used in the fabrication of thin-film transistors and other semiconductor devices .
Wissenschaftliche Forschungsanwendungen
2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene has several scientific research applications, including:
- Chemistry : Used as a building block for synthesizing complex organic semiconductors.
- Biology : Investigated for its potential in bioelectronics.
- Medicine : Explored for its use in drug delivery systems.
- Industry : Utilized in the production of high-performance OFETs and OPVs .
Wirkmechanismus
The mechanism of action of 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene involves its strong acceptor unit, which has a planar conjugated bicyclic structure. This structure engages in stronger π–π interactions, allowing for the tuning of the band-gap and energy levels of polymer organic semiconductors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness: What sets 2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene apart is its unique combination of a DPP moiety with long alkyl chains, which enhances its solubility and crystallization capacity. This makes it particularly effective in the development of high-performance organic semiconductors .
Eigenschaften
Molekularformel |
C34H45Br2N5S3 |
|---|---|
Molekulargewicht |
779.8 g/mol |
IUPAC-Name |
2,8-bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5λ4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C34H45Br2N5S3/c1-3-5-7-9-11-12-14-16-18-24(17-15-13-10-8-6-4-2)23-41-37-31-29(25-19-21-27(35)42-25)33-34(40-44-39-33)30(32(31)38-41)26-20-22-28(36)43-26/h19-22,24H,3-18,23H2,1-2H3 |
InChI-Schlüssel |
VMZJFNWDRAGXDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1N=C2C(=C3C(=C(C2=N1)C4=CC=C(S4)Br)N=S=N3)C5=CC=C(S5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)
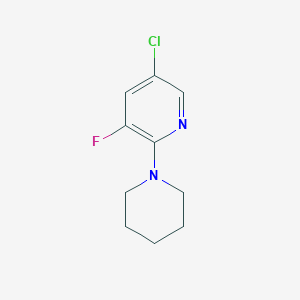
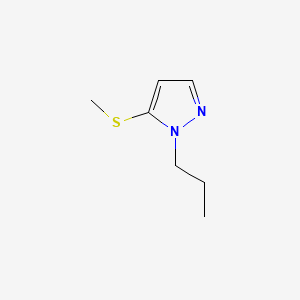
![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)
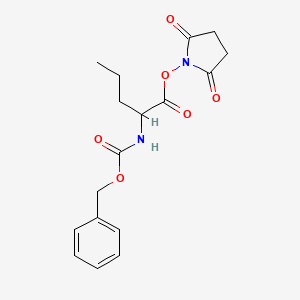


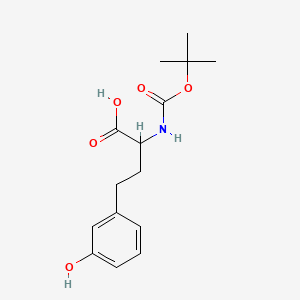
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
